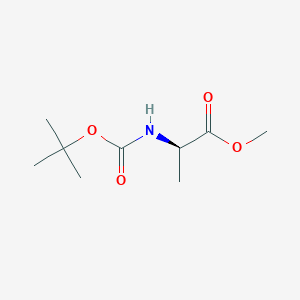

Boc-D-Ala-OMe

概要

説明

N-(tert-Butoxycarbonyl)-D-alanine methyl ester: (Boc-D-Ala-OMe) is a derivative of D-alanine, an amino acid. The compound is widely used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted reactions during peptide bond formation.

準備方法

Synthetic Routes and Reaction Conditions:

-

Solution Phase Synthesis:

Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.

-

Solid Phase Synthesis:

Step 1: Boc-D-alanine is attached to a solid support resin.

Step 2: The resin-bound Boc-D-alanine is reacted with methanol and a coupling agent to form this compound.

Step 3: The product is cleaved from the resin and purified.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale solution phase synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place.

化学反応の分析

Boc Group Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the amine functionality. Common methods include:

- Trifluoroacetic Acid (TFA) : Treatment with 25% TFA in dichloromethane (DCM) at 0–25°C for 6 hours yields D-Ala-OMe (D-alanine methyl ester) .

- Hydrochloric Acid (HCl) : Deprotection using dioxane/HCl (4 M) followed by precipitation in diethyl ether provides the hydrochloride salt of D-Ala-OMe .

Methyl Ester Hydrolysis

The methyl ester is hydrolyzed under basic conditions to generate Boc-D-Ala-OH:

- Aqueous NaOH : Stirring with 2M NaOH in methanol at room temperature yields the free carboxylic acid .

Peptide Bond Formation

Boc-D-Ala-OMe serves as a key building block in peptide synthesis, enabling controlled elongation of peptide chains.

Coupling Protocols

Example :

- Synthesis of Boc-Ala-Leu-Aib-OMe : Coupling this compound with H-Leu-Aib-OMe using EDC·HCl/HOBt in DMF yields the tripeptide in 63% yield after purification .

Cross-Coupling Reactions

This compound derivatives, such as Boc-3-iodo-D-Ala-OMe, participate in palladium-catalyzed cross-coupling reactions:

Negishi Coupling

| Reagents | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Zn, Pd(OAc)₂, X-Phos | DMF, 40°C, 16 h under argon | 63% | Biaryl-linked alanine derivative |

Procedure :

- Zinc activation with chlorotrimethylsilane in DMF.

- Reaction with Boc-3-iodo-D-Ala-OMe and aryl bromide under palladium catalysis.

- Purification via dry flash chromatography .

Enzymatic Modifications

While direct enzymatic reactions of this compound are not documented, its deprotected form (D-Ala) regulates peptidoglycan cross-linking in bacterial cell walls. DadA (D-alanine dehydrogenase) converts excess D-Ala to pyruvate, indirectly influencing cell mechanics .

科学的研究の応用

Peptide Synthesis

Key Role in Peptide Chemistry

Boc-D-Ala-OMe is widely recognized as a crucial building block in peptide synthesis. The Boc protecting group facilitates selective reactions, enabling the assembly of complex peptide structures. This property is particularly beneficial when synthesizing modified peptides that require specific functional groups for enhanced stability and bioactivity.

Case Study: Synthesis of Therapeutic Peptides

In a study focused on developing therapeutic peptides, this compound was utilized to create analogs of known bioactive peptides. These analogs demonstrated improved pharmacological properties, showcasing the compound's utility in drug design and development .

Drug Development

Targeting Biological Pathways

Researchers employ this compound in the development of pharmaceuticals aimed at specific biological pathways. Its structural attributes allow for the creation of compounds that enhance efficacy while minimizing side effects.

Case Study: Oncology Applications

A recent investigation into iodine-containing compounds highlighted this compound's role in targeting cancer cells more effectively. The study revealed that compounds derived from this compound exhibited selective cytotoxicity against various cancer cell lines, marking its potential as a lead compound in oncology drug development .

Biotechnology

Production of Biologically Active Peptides

In biotechnology, this compound is instrumental in producing biologically active peptides used in therapeutic applications such as vaccines and enzyme inhibitors. The compound's versatility allows researchers to tailor peptide sequences for specific biological functions.

Data Table: Applications in Biotechnology

| Application Area | Description |

|---|---|

| Vaccine Development | Used to synthesize peptide antigens for vaccines |

| Enzyme Inhibitors | Facilitates the creation of peptide-based inhibitors |

| Custom Peptide Synthesis | Enables tailored synthesis for research needs |

Research on Amino Acids

Understanding Amino Acid Properties

this compound serves as an important tool in the study of amino acid properties and functions. Its use contributes to a better understanding of protein structure and function, which is essential for various biochemical applications.

Case Study: Structural Studies

Research involving the crystal structure of peptides containing this compound has provided insights into the conformational behavior of amino acids within peptide chains. These studies have revealed critical information about hydrogen bonding patterns and molecular packing .

Custom Synthesis

Tailored Compounds for Specific Needs

Many laboratories utilize this compound for custom synthesis projects, allowing them to create compounds tailored to specific research requirements. This flexibility leads to innovative solutions across various scientific disciplines.

作用機序

Mechanism:

- Boc-D-Ala-OMe acts as a protected amino acid derivative, allowing for selective reactions at the carboxyl and amino groups without interference from the side chain .

Molecular Targets and Pathways:

類似化合物との比較

-

N-(tert-Butoxycarbonyl)-L-alanine methyl ester (Boc-L-Ala-OMe):

-

N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester (Boc-3-iodo-D-Ala-OMe):

Uniqueness:

生物活性

Boc-D-Ala-OMe, or N-Boc-D-alanine methyl ester, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester on the carboxylic acid group. This structure enhances its stability and solubility, making it suitable for various biological applications.

Antitumor Activity

Recent studies have indicated that this compound exhibits modest antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Notably, certain derivatives of this compound demonstrated enhanced cytotoxic properties. For instance, compounds derived from ferrocene scaffolds showed significant activity against these cell lines, suggesting that modifications to the this compound structure can lead to increased bioactivity .

Antimicrobial Activity

In antimicrobial assays, this compound showed minimal activity against pathogens such as Pseudomonas aeruginosa. However, some derivatives indicated a concentration-dependent inhibitory effect on bacterial growth. At higher concentrations (1 mM and 2 mM), a reduction in colony-forming units (CFUs) was observed after prolonged exposure (8 hours), suggesting potential applications in antimicrobial therapy when appropriately modified .

The biological activity of this compound and its derivatives can be attributed to their lipophilicity, which influences their interaction with cellular membranes. The ability to penetrate cell membranes is crucial for exerting cytotoxic effects on cancer cells and inhibiting bacterial growth. Studies have shown that modifications to the hydrophobicity of these compounds can significantly alter their biological efficacy .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Cell Line | Activity Type | IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 | Antiproliferative | 50 |

| Ferrocene derivative | HeLa | Antiproliferative | 25 |

| This compound | Pseudomonas | Antimicrobial | >200 |

| Modified derivative | Pseudomonas | Antimicrobial | 100 |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of this compound derivatives on MCF-7 and HeLa cell lines. The results indicated that while this compound itself had limited activity, specific modifications led to significant increases in cytotoxicity. For example, the incorporation of hydrophobic amino acids enhanced the overall bioactivity, with one derivative achieving an IC50 value of 25 µM against HeLa cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested this compound against Pseudomonas aeruginosa. The compound displayed minimal activity at lower concentrations but showed a concentration-dependent effect at higher doses. After 24 hours, significant reductions in CFUs were noted at concentrations of 1 mM and above, suggesting potential for further development into antimicrobial agents .

特性

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDICGOCZGRDFM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348471 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91103-47-8 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。